3-(Pentanoylamino)propionic acid

Description

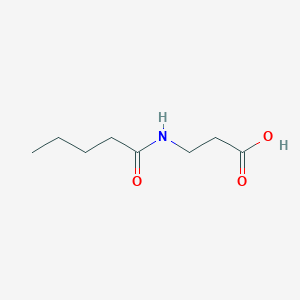

3-(Pentanoylamino)propionic acid is a derivative of propionic acid (C₃H₆O₂) featuring a pentanoyl group (C₅H₉O) attached via an amide linkage at the β-carbon (third carbon) of the propionic acid backbone. Its structure (Fig.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(pentanoylamino)propanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-2-3-4-7(10)9-6-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

GCJVTAQXNKLZRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Acylated Propionic Acid Derivatives

Compounds with acyl groups attached to the β-carbon of propionic acid via amide bonds exhibit variations in chain length and functional groups, impacting their physicochemical and biological properties.

Key Differences :

- Solubility: Longer acyl chains (e.g., pentanoyl vs. acetyl) reduce water solubility but enhance lipid membrane permeability, critical for bioavailability in pharmaceuticals .

- Synthesis: These compounds are typically synthesized via amidation reactions. For example, describes using DBU in THF to form similar amide bonds, suggesting analogous methods for this compound .

Phenyl-Substituted Propionic Acids

Phenyl derivatives of propionic acid, such as 3-phenylpropionic acid (dihydrocinnamic acid), differ in electronic and steric properties due to aromatic substituents.

Key Differences :

- Metabolism: Phenylpropionic acids undergo microbial dehydroxylation and side-chain shortening (e.g., to benzoic acid), while the amide bond in this compound may resist such degradation .

- Acidity: The electron-withdrawing amide group in this compound likely increases acidity compared to phenyl derivatives, affecting ionizability and solubility .

Sulfur-Containing Propionic Acid Derivatives

Sulfur-based substituents, such as sulfones or sulfoxides, introduce distinct electronic effects compared to acyl or phenyl groups.

Key Differences :

- Reactivity: Sulfur-containing groups participate in redox reactions, whereas the pentanoylamino group is more chemically stable under physiological conditions .

Metabolic Intermediates and Conjugates

Propionic acid derivatives often serve as intermediates in metabolic pathways or phase II conjugation.

Key Insight :

- The amide linkage in this compound could slow enzymatic hydrolysis, extending its half-life compared to ester-linked analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.